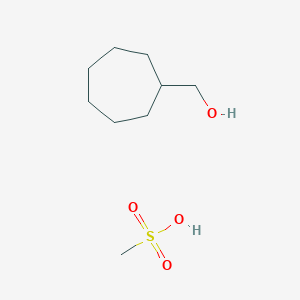

Cycloheptanemethanol, methanesulfonate

Description

Cycloheptanemethanol, methanesulfonate (CHM-MS) is a sulfonic acid ester derivative of cycloheptanemethanol, where the hydroxyl group is replaced by a methanesulfonate (-OSO₂CH₃) moiety. This compound is structurally characterized by a seven-membered cycloheptane ring attached to a methanesulfonate-ester-functionalized methanol group. CHM-MS is typically synthesized via esterification of cycloheptanemethanol with methanesulfonyl chloride under controlled conditions, yielding a reactive intermediate used in organic synthesis, particularly in nucleophilic substitution reactions due to its superior leaving-group properties compared to hydroxyl or sulfonamide derivatives .

Properties

IUPAC Name |

cycloheptylmethanol;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O.CH4O3S/c9-7-8-5-3-1-2-4-6-8;1-5(2,3)4/h8-9H,1-7H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTHFCRMRMRVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCCC(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40822905 | |

| Record name | Methanesulfonic acid--cycloheptylmethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75646-22-9 | |

| Record name | Methanesulfonic acid--cycloheptylmethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanemethanol, methanesulfonate can be synthesized through the reaction of cycloheptanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonate group onto the cycloheptanemethanol molecule.

Industrial Production Methods

Industrial production of cycloheptanemethanol, methanesulfonate may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanemethanol, methanesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in cycloheptanemethanol can be oxidized to form a ketone or aldehyde.

Reduction: The methanesulfonate group can be reduced to a sulfide under specific conditions.

Substitution: The methanesulfonate group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like ammonia or thiols can react with the methanesulfonate group under basic conditions.

Major Products

Oxidation: Cycloheptanone or cycloheptanal.

Reduction: Cycloheptanemethanethiol.

Substitution: Cycloheptanemethanamine or cycloheptanemethanethiol.

Scientific Research Applications

Cycloheptanemethanol, methanesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other cycloheptane derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a building block for novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cycloheptanemethanol, methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanemethanol Derivatives

- Cyclohexane derivatives generally exhibit higher melting points and lower solubility in polar solvents due to their symmetrical chair conformation. For example, (±)-trans-Cyclohexane-1,2-diol (compound 2 in ) has a melting point of 112–114°C, whereas cycloheptane analogs like (±)-trans-Cycloheptane-1,2-diol (compound 3) are liquids at room temperature, suggesting CHM-MS may have lower crystallinity than CHexM-MS .

Reactivity :

Methanesulfonate esters (mesylates) like CHM-MS are more reactive in SN2 reactions than sulfonamides (e.g., (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide, compound 6 in ), where the sulfonamide group acts as a poorer leaving group .

Cyclooctane and Norbornane Derivatives

- Cyclooctane-1,2,5,6-tetraol (compound 5): Larger rings like cyclooctane exhibit increased conformational flexibility, which may reduce steric hindrance during substitution reactions. However, CHM-MS’s seven-membered ring balances moderate strain and reactivity, making it a versatile intermediate compared to rigid norbornane systems (e.g., (±)-trans-2,3-Dihydroxynorbornane, compound 4) .

Sulfonate vs. Phosphonate Esters

- Methylphosphonic Acid-Ethanediamine Adduct () :

While phosphonate esters (e.g., compound in ) are hydrolytically stable and used in coordination chemistry, sulfonate esters like CHM-MS are more reactive in organic synthesis due to the weaker P=O bond stability compared to S=O bonds in sulfonates .

Data Table: Comparative Properties of Cycloalkane Derivatives

Biological Activity

Cycloheptanemethanol, methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

Cycloheptanemethanol, methanesulfonate is characterized by a cycloheptane ring with a methanol and methanesulfonate functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

The biological activity of cycloheptanemethanol, methanesulfonate can be attributed to several mechanisms:

- Alkylating Agent Activity : Similar compounds such as methyl methanesulfonate have been shown to induce DNA strand breaks and mutations in various cell lines, suggesting that cycloheptanemethanol may exhibit similar alkylating properties .

- Inhibition of Pathogen Growth : Research indicates that sulfonamide derivatives can improve pharmacokinetic properties against pathogens like Chlamydia trachomatis, hinting at potential applications for cycloheptanemethanol in antimicrobial therapy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of cycloheptanemethanol. While specific data on this compound is limited, related compounds demonstrate improved bioavailability when modified with sulfonamide groups .

Biological Activity Data

Case Studies

- Genotoxicity Studies : In vivo studies have demonstrated that alkylating agents like methyl methanesulfonate induce significant genetic damage, including increased sister chromatid exchanges and chromosomal aberrations in mammalian cells .

- Antimicrobial Activity : A study evaluated a library of substituted bicyclic compounds for their ability to inhibit C. trachomatis. The results showed that compounds with methyl sulfonamide substituents exhibited promising activity at low micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.